癸二烯醇

描述

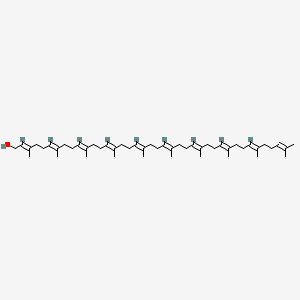

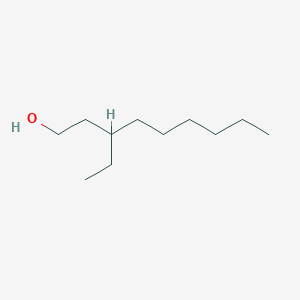

Decaprenol, also known as 3,7,11,15,19,23,27,31,35,39-Decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-ol or Decaprenyl alcohol, is a product in the category of Polyprenols and Dolichols . It is used in laboratory chemicals and has industrial uses . The molecular formula of Decaprenol is C50H82O and its molecular weight is 699.19 .

Synthesis Analysis

Decaprenol can be synthesized from (E)-4-chloro-3-methyl-2-butenol acetate with a 54% overall yield and 77% utilization of solanesol . This provides a promising alternative to p-phenylenediamine .

Molecular Structure Analysis

The systematic name of Decaprenol is 3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2E,6E,10E,14E,18E,22E,26E,30E,34E,38-decaen-1-ol . The InChI string representation of Decaprenol is InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3 .

Chemical Reactions Analysis

The key takeaway from the synthesis of Decaprenol is that it can be synthesized from (E)-4-chloro-3-methyl-2-butenol acetate with a 54% overall yield and 77% utilization of solanesol . This provides a promising alternative to p-phenylenediamine .

Physical and Chemical Properties Analysis

Decaprenol is a solid substance with a molecular weight of 699.19 . It is supplied in solution and should be stored in a freezer .

科学研究应用

合成和表征

- 合成工艺: 癸二烯醇已由茄尼醇合成,涉及磺酸化、水解、四氢吡喃基醚保护、与茄尼醇溴化物偶联,然后脱磺酸化和脱保护等步骤。该工艺实现了 54% 的总收率和 77% 的茄尼醇利用率 (唐飞,2005).

- 异癸二烯醇合成: 还建立了异癸二烯醇(营养辅酶 Q10 的侧链)的合成工艺。该工艺从茄尼醇开始,涉及溴化、与乙酰乙酸甲酯反应以及与乙烯基溴化镁偶联,得到 75% 的异癸二烯醇收率 (L. 文英,2007).

- 从牛垂体腺中表征: 癸二烯醇已从牛垂体腺中分离出来,作为一种完全不饱和的化合物。发现它是由不同比例的顺式和反式异戊二烯单元的分子混合物 (A. Radomiñska-pyrek、T. Chojnacki、J. Pyrek,1979).

生物合成和生化作用

- 分枝杆菌中 D-阿拉伯糖的生物合成: 十碳异戊二烯基磷酸阿拉伯糖 (DPA) 是分枝杆菌中细胞壁阿拉伯半乳聚糖和脂阿拉伯半乳聚糖多糖合成的前体,起着至关重要的作用。DPA 的生物合成涉及将十碳异戊二烯基磷酸核糖转化为 DPA,这是细菌中的关键阿拉伯糖供体 (B. Wolucka,2008).

- 在分枝杆菌细胞壁中的作用: 十碳异戊二烯基磷酸基 β-d-呋喃阿拉伯糖 (DPA) 是分枝杆菌中重要的阿拉伯糖供体。它的立体选择性合成对于研究分枝杆菌细胞壁中主要多糖的生物合成至关重要 (A. Liav、Hairong Huang、Ewa Ciepichal、P. Brennan、M. McNeil,2006).

植物研究

- 在弹性榕树叶中鉴定: 在弹性榕树叶中鉴定了癸二烯醇,其中存在 ficaprenol-10、-11 和 -12。这些分子包含反式内部异戊二烯残基和顺式 OH 末端异戊二烯残基。这一发现有助于理解植物生物化学 (K. J. Stone、A. Wellburn、F. Hemming、J. Pennock,1967).

作用机制

Decaprenyl-phospho-ribose 2′-epimerase (DprE1) is an enzyme protein associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . En route to d-arabinofuranose, the decaprenyl-phospho-ribose 2′-epimerase converts decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, which is a substrate for arabinosyltransferases in the synthesis of the cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria .

安全和危害

Decaprenol is classified as a flammable liquid (Category 2), skin irritant (Category 2), aspiration hazard (Category 1), reproductive toxicity (Category 2), hazardous to the aquatic environment chronic (Category 2), specific target organ toxicity - single exposure (Category 3), and specific target organ toxicity - repeated exposure (Category 2) . It may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

未来方向

The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer . Decaprenol has been a lead compound for the chemical synthesis of substrates for mycobacterial arabinosyltransferases and of new inhibitors and potential antituberculosis drugs . The peculiar (x,mono-E,octa-Z) configuration of decaprenol has yielded insights into lipid biosynthesis, and has led to the identification of the novel Z-polyprenyl diphosphate synthases of mycobacteria .

属性

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDEOUGMCQERP-CMVHWAPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)